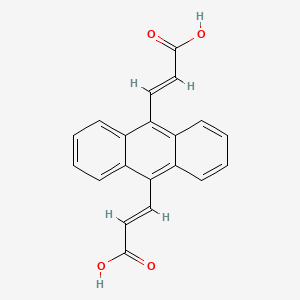
(2E,2'E)-3,3'-(Anthracene-9,10-diyl)diacrylic acid
Vue d'ensemble
Description
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid is an organic compound that features an anthracene core with two acrylic acid groups attached at the 9 and 10 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic electronics.
Mécanisme D'action
Target of Action
Anthracene derivatives have been commonly utilized in the construction of coordination complexes .
Mode of Action
The compound exhibits radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This suggests that the compound interacts with its targets by generating stable radicals, which is important in the field of optical switching, displays, and other devices .
Biochemical Pathways
The photodimerization of the anthracene ligand has been studied extensively as it is prone to intermolecular [4+4] cycloaddition reactions after uv light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations .
Pharmacokinetics
Anthracene derivatives have been used in biological imaging, suggesting potential bioavailability .
Result of Action
The compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This indicates that the compound’s action results in the generation of stable radicals, which can be used in optical switching, displays, and other devices .
Action Environment
Environmental factors such as light exposure can influence the compound’s action, efficacy, and stability. For instance, the compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
Analyse Biochimique
Biochemical Properties
The biochemical properties of (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid are largely determined by its structure, which features an anthracene core with acrylic acid groups This structure allows it to participate in various biochemical reactions
Molecular Mechanism
It’s known that the compound can undergo electron transfer photochromism, forming radical photoproducts in the solid state . This suggests that it may interact with biomolecules through electron transfer processes, potentially influencing enzyme activity and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid typically involves the reaction of anthracene-9,10-dicarboxaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired diacrylic acid derivative .
Industrial Production Methods
While specific industrial production methods for (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the acrylic acid groups to alcohols or alkanes.
Substitution: The aromatic core allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated anthracene derivatives.
Applications De Recherche Scientifique
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioimaging.
Medicine: Investigated for its potential in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its blue fluorescence and used in OLEDs.
Anthracene-9-carboxylic acid: Utilized in the synthesis of photochromic materials.
9,10-Distyrylanthracene: Employed in the development of fluorescent nanorods for bioimaging.
Uniqueness
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid is unique due to its dual acrylic acid groups, which enhance its reactivity and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific chemical reactivity .
Propriétés
IUPAC Name |
(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-12H,(H,21,22)(H,23,24)/b11-9+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNKGPCTYCXLD-WGDLNXRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC(=O)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C(=O)O)C=CC=C3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


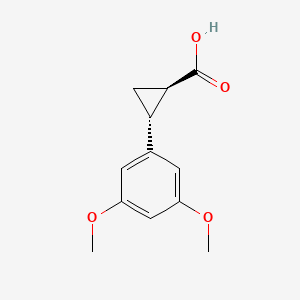
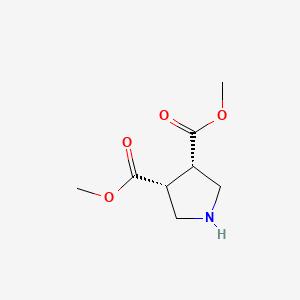

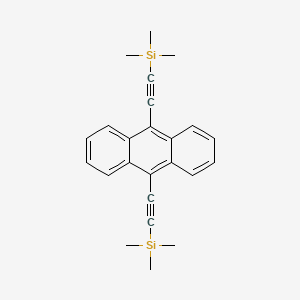
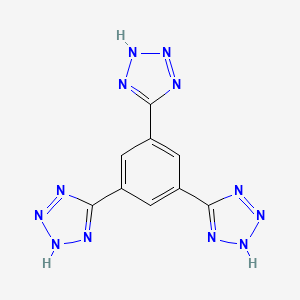
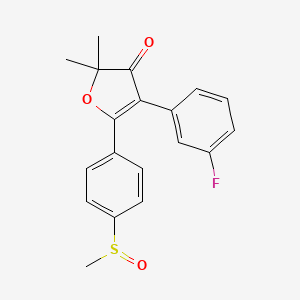

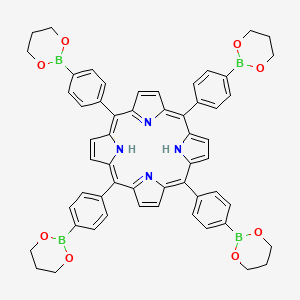
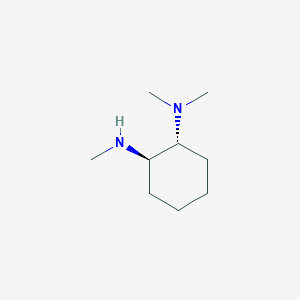


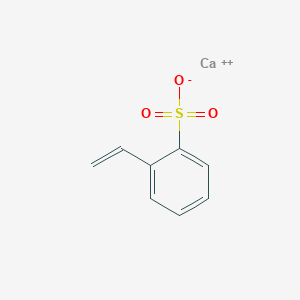
![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B3069762.png)
![1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole](/img/structure/B3069772.png)
